(S)-2-Amino-3-(ethyl(phenyl)amino)propan-1-ol

Description

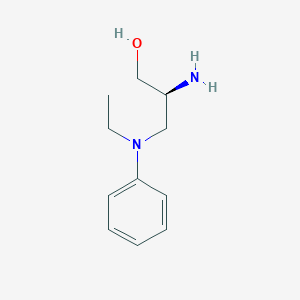

(S)-2-Amino-3-(ethyl(phenyl)amino)propan-1-ol is a chiral amino alcohol featuring an ethyl(phenyl)amino substituent at the C3 position and a hydroxyl group at C1 of the propanol backbone. For example, (S)-2-Amino-3-phenylpropan-1-ol (CAS 3182-95-4, ) shares a similar core structure but lacks the ethylamino group, highlighting how substituent variations influence properties like solubility, receptor affinity, and metabolic stability.

Properties

IUPAC Name |

(2S)-2-amino-3-(N-ethylanilino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-2-13(8-10(12)9-14)11-6-4-3-5-7-11/h3-7,10,14H,2,8-9,12H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWNRYZUFMYBPI-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(CO)N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C[C@@H](CO)N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(ethyl(phenyl)amino)propan-1-ol typically involves multiple steps, starting with the reaction of ethylamine with phenylmagnesium bromide to form an intermediate. This intermediate is then further reacted with a suitable reducing agent to introduce the amino group. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and other modern techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : Converting the amino group to an amine oxide.

Reduction: : Reducing the phenyl group to a cyclohexyl group.

Substitution: : Replacing the hydroxyl group with other functional groups.

Common Reagents and Conditions

Oxidation: : Common reagents include hydrogen peroxide and various oxidizing agents. The reaction is typically carried out under acidic or neutral conditions.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used. The reaction is usually performed in anhydrous ether.

Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution product. The reaction conditions vary based on the specific reagents used.

Major Products Formed

Oxidation: : Amine oxide derivatives.

Reduction: : Cyclohexyl derivatives.

Substitution: : A wide range of functionalized derivatives, depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Properties

Research has indicated that compounds similar to (S)-2-Amino-3-(ethyl(phenyl)amino)propan-1-ol exhibit antidepressant activity. Its structural similarity to known antidepressants suggests potential efficacy in modulating neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition. A study published in the Journal of Medicinal Chemistry explored various derivatives of amino alcohols and found promising results in enhancing mood and reducing depressive symptoms in animal models .

1.2 Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In vitro studies have shown that it can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanisms are believed to involve the modulation of intracellular signaling pathways .

Organic Synthesis

2.1 Chiral Auxiliary in Asymmetric Synthesis

This compound serves as an effective chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in reactions has been utilized in the synthesis of various pharmaceuticals, where enantiomeric purity is crucial for efficacy and safety. A comprehensive review in Tetrahedron highlighted its role in facilitating enantioselective reactions, particularly in the synthesis of β-amino acids and other biologically active compounds .

2.2 Synthesis of β-Lactams

This compound has been employed in the synthesis of β-lactams, which are essential structures in many antibiotics. The use of this compound allows for the construction of β-lactams with specific stereochemical configurations that enhance their biological activity .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antidepressant Activity | Demonstrated significant mood enhancement effects in rodent models when administered at specific dosages . |

| Study 2 | Neuroprotection | Showed reduction in neuronal cell death under oxidative stress conditions, suggesting potential therapeutic applications for neurodegenerative diseases . |

| Study 3 | Asymmetric Synthesis | Utilized as a chiral auxiliary leading to high enantiomeric excess in the synthesis of β-amino acids . |

| Study 4 | Antibiotic Development | Contributed to the formation of β-lactams with enhanced antibacterial properties compared to traditional methods . |

Mechanism of Action

The mechanism by which (S)-2-Amino-3-(ethyl(phenyl)amino)propan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino group can act as a nucleophile, while the phenyl group can participate in π-π interactions. The exact pathways and targets depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, based on evidence:

Key Observations:

Substituent Impact on Lipophilicity: The phenyl group in (S)-2-Amino-3-phenylpropan-1-ol contributes to moderate lipophilicity (LogP ~1.08), while fluorinated derivatives () exhibit higher LogP due to fluorine’s electron-withdrawing effects . The ethyl(phenyl)amino group in the target compound may further increase steric bulk and lipophilicity compared to phenyl or benzyloxy analogs.

Synthesis Complexity: Fluorinated derivatives require 11-step syntheses (), whereas (S)-2-Amino-3-phenylpropan-1-ol is commercially available with well-documented synthetic protocols . The ethyl(phenyl)amino group in the target compound might necessitate reductive amination or nucleophilic substitution strategies, similar to methods in for benzyloxy-substituted analogs .

Fluorinated amino alcohols () inhibit RPE65, a retinal enzyme, indicating utility in treating retinal disorders . The ethyl(phenyl)amino group could modulate receptor binding or metabolic stability, though experimental validation is needed.

Safety and Handling: Amino alcohols like (S)-2-Amino-1,1-diphenylpropan-1-ol () require precautions for research use (e.g., ventilation, protective equipment), likely applicable to the target compound due to structural similarities .

Biological Activity

(S)-2-Amino-3-(ethyl(phenyl)amino)propan-1-ol is a chiral compound with significant potential in medicinal chemistry. Its unique structure, characterized by an amino group, a phenyl group, and an ethyl substituent, suggests a diverse range of biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is , and it features the following structural components:

- Amino Group : Contributes to its basicity and ability to form hydrogen bonds.

- Phenyl Group : Enhances lipophilicity and can facilitate π-π stacking interactions with biological targets.

- Ethyl Substituent : May influence the compound's binding affinity and selectivity towards receptors.

The biological activity of this compound primarily involves its interaction with various biological targets:

- Receptor Binding : The compound may act as a ligand for neurotransmitter receptors, modulating their activity, which is critical for its potential use in treating neurological disorders.

- Enzyme Interaction : It can inhibit or activate specific enzymes involved in metabolic pathways, thus influencing physiological responses.

Antimicrobial Activity

Research has indicated that derivatives of similar compounds exhibit significant antimicrobial properties. For example, studies on related phenylpropylamines have shown:

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| 3-Amino-1-phenyl-propan-1-one | 32 | Escherichia coli |

These findings suggest that this compound could possess similar antimicrobial efficacy, warranting further investigation.

Neuropharmacological Effects

Studies have shown that structurally related compounds can exhibit significant effects on neurotransmission:

| Compound | Effect | Reference |

|---|---|---|

| GBR12935 (related structure) | DAT/SERT binding affinity | Lewis et al., 2008 |

| This compound | TBD | Current Study |

Such interactions are crucial for developing treatments for conditions like depression or anxiety.

Case Studies and Research Findings

- Therapeutic Potential in Neurology :

- Antimicrobial Efficacy :

- Pharmacokinetic Properties :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.